

# Introduction: A Versatile Halogenated Phenolic Ester

**Author:** BenchChem Technical Support Team. **Date:** January 2026

| Compound of Interest |                                      |
|----------------------|--------------------------------------|
| Compound Name:       | Methyl 3,5-dibromo-4-hydroxybenzoate |
| Cat. No.:            | B1581642                             |
|                      | <a href="#">Get Quote</a>            |

**Methyl 3,5-dibromo-4-hydroxybenzoate** is a halogenated aromatic compound of significant interest in synthetic organic chemistry and drug discovery. As a functionalized phenolic ester, it serves as a versatile intermediate and building block for more complex molecular architectures. The presence of multiple reactive sites—a nucleophilic hydroxyl group, an ester moiety susceptible to hydrolysis or amidation, and two bromine atoms that can participate in cross-coupling reactions—makes it a valuable precursor for a wide range of chemical transformations.

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to offer field-proven insights into the compound's properties, synthesis, characterization, and safe handling, grounded in authoritative references.

## Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective use in research and development. **Methyl 3,5-dibromo-4-hydroxybenzoate** is a white to off-white solid at room temperature.<sup>[1][2]</sup> Its key identifiers and physicochemical properties are summarized below for rapid reference.

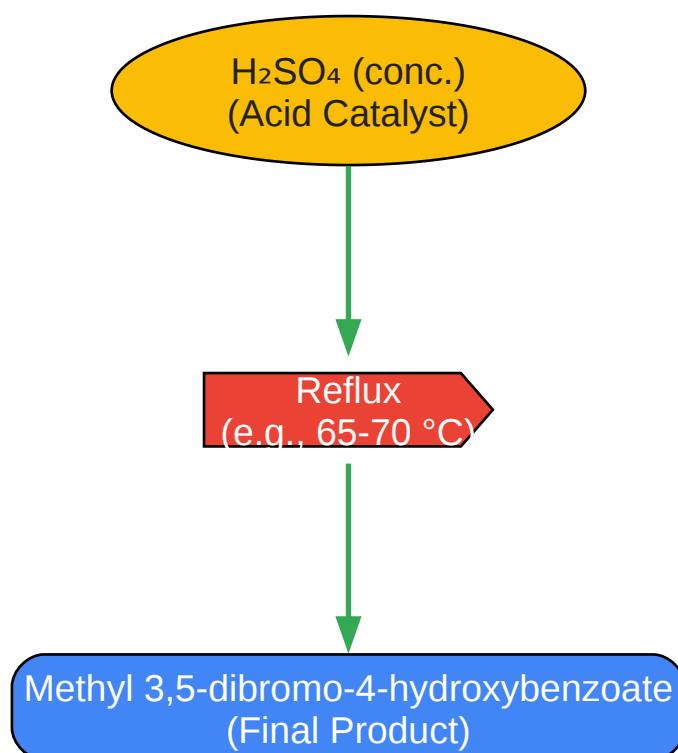
## Table 1: Chemical Identifiers

| Identifier        | Value                                                                    | Source(s)                                                   |
|-------------------|--------------------------------------------------------------------------|-------------------------------------------------------------|
| IUPAC Name        | methyl 3,5-dibromo-4-hydroxybenzoate                                     | <a href="#">[3]</a> <a href="#">[4]</a>                     |
| CAS Number        | 41727-47-3                                                               | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>8</sub> H <sub>6</sub> Br <sub>2</sub> O <sub>3</sub>             | <a href="#">[3]</a> <a href="#">[4]</a>                     |
| Molecular Weight  | 309.94 g/mol                                                             | <a href="#">[3]</a> <a href="#">[5]</a>                     |
| InChI Key         | NVGJGYZKXBLIKY-UHFFFAOYSA-N                                              | <a href="#">[3]</a> <a href="#">[4]</a>                     |
| SMILES            | COC(=O)C1=CC(=C(C(=C1)Br)O)Br                                            | <a href="#">[3]</a> <a href="#">[4]</a>                     |
| Synonyms          | 3,5-Dibromo-4-hydroxybenzoic acid methyl ester, Methyl dibromosalicylate | <a href="#">[1]</a> <a href="#">[3]</a>                     |

## Table 2: Physicochemical Properties

| Property      | Value                                                               | Source(s)                                                   |
|---------------|---------------------------------------------------------------------|-------------------------------------------------------------|
| Appearance    | White to Off-White Solid/Powder                                     | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Melting Point | 119-125 °C                                                          | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> |
| Boiling Point | 297.2 ± 35.0 °C (Predicted)                                         | <a href="#">[1]</a>                                         |
| Solubility    | Slightly soluble in water. Soluble in DMSO and Methanol (slightly). | <a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| pKa           | 5.30 ± 0.23 (Predicted)                                             | <a href="#">[1]</a>                                         |
| Storage Temp. | Refrigerator (2-8 °C)                                               | <a href="#">[1]</a>                                         |

## Structural Elucidation and Spectroscopic Signature


The identity and purity of **Methyl 3,5-dibromo-4-hydroxybenzoate** are unequivocally confirmed through a combination of spectroscopic techniques. The structure, shown below, dictates a predictable pattern of signals.

Caption: Chemical Structure of **Methyl 3,5-dibromo-4-hydroxybenzoate**.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to be simple and highly characteristic. Due to the symmetrical substitution pattern, the two aromatic protons (at C2 and C6) are chemically equivalent and should appear as a sharp singlet. The chemical shift would be downfield due to the deshielding effects of the bromine atoms and the carbonyl group. Another singlet would correspond to the three protons of the methyl ester group (-OCH<sub>3</sub>), while the phenolic proton (-OH) would appear as a broad singlet, the position of which is concentration and solvent dependent.
- $^{13}\text{C}$  NMR: The carbon NMR would show distinct signals for the carbonyl carbon, the methoxy carbon, and four signals for the aromatic carbons (C1, C2/C6, C3/C5, and C4), reflecting the molecule's symmetry.
- FT-IR: The infrared spectrum provides key functional group information. Expect to see a broad absorption band for the O-H stretch of the phenol, a sharp peak for the C=O stretch of the ester, and characteristic peaks for C-O stretching and C-Br stretching, as well as aromatic C=C and C-H bending.
- Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4 peaks), which is a definitive confirmation of its dibrominated nature. The molecular ion peak would be observed at m/z corresponding to its molecular weight.<sup>[3]</sup>

## Synthesis Pathway and Experimental Protocol

The synthesis of **Methyl 3,5-dibromo-4-hydroxybenzoate** is most reliably achieved via the direct esterification of its corresponding carboxylic acid, 3,5-dibromo-4-hydroxybenzoic acid.<sup>[8]</sup> <sup>[9]</sup> This method, a classic Fischer esterification, offers high yields and avoids the regioselectivity issues associated with direct bromination of methyl 4-hydroxybenzoate, where di-substitution can be a significant side reaction.<sup>[10]</sup><sup>[11]</sup>

3,5-Dibromo-4-hydroxybenzoic Acid  
(Substrate)Methanol (CH<sub>3</sub>OH)  
(Reagent & Solvent)[Click to download full resolution via product page](#)

Caption: Fischer Esterification pathway for the synthesis of the title compound.

## Protocol: Synthesis via Fischer Esterification

This protocol describes a robust method for synthesizing the title compound from its commercially available carboxylic acid precursor.

### Materials:

- 3,5-Dibromo-4-hydroxybenzoic acid (1.0 eq)
- Methanol (reagent grade, excess, ~20-30 mL per gram of acid)

- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ , catalytic amount, ~2-3 drops per gram of acid)
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromo-4-hydroxybenzoic acid.<sup>[9]</sup>
- Reagent Addition: Add an excess of methanol to the flask. The acid may not fully dissolve initially.
- Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid.
  - Causality Insight: The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the methanol.
- Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours, evidenced by the disappearance of the starting material spot.
- Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product.
- Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) two to three times.
  - Trustworthiness Check: This step ensures the efficient transfer of the organic-soluble product from the aqueous phase.

- Work-up - Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
  - Causality Insight: The bicarbonate wash is critical to remove both the sulfuric acid catalyst and any unreacted starting material, preventing them from co-precipitating with the product upon solvent removal.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) to afford the final product as a white crystalline solid.

## Key Applications and Chemical Reactivity

The primary value of **Methyl 3,5-dibromo-4-hydroxybenzoate** lies in its utility as a chemical intermediate. Its trifunctional nature allows for selective and sequential modifications.

- Precursor for Complex Ligands: It is explicitly used to synthesize 4-hydroxy-3,5-di-pyridin-2-yl-benzoic acid methyl ester.<sup>[4][7]</sup> This transformation likely involves a Suzuki or Stille cross-coupling reaction at the C-Br positions, demonstrating the utility of the bromo-substituents as handles for C-C bond formation.
- Pharmaceutical Intermediate: The parent acid, 3,5-dibromo-4-hydroxybenzoic acid, is an intermediate in the preparation of Benzboromarone, a uricosuric agent used to treat gout.<sup>[12]</sup> This positions the methyl ester as a closely related and potentially useful building block in medicinal chemistry programs.
- Reactivity Profile:
  - O-Alkylation/Acylation: The phenolic hydroxyl group can be readily alkylated or acylated to introduce new functionalities or to act as a protecting group.
  - Palladium-Catalyzed Cross-Coupling: The C-Br bonds are prime sites for reactions like Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of aryl, vinyl, or

alkynyl groups.

- Ester Modification: The methyl ester can be hydrolyzed back to the carboxylic acid or converted to amides via aminolysis, providing access to another class of derivatives.

## Safety, Handling, and Storage

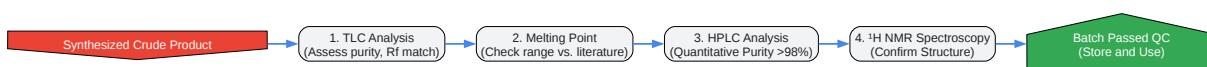
As with any laboratory chemical, proper handling of **Methyl 3,5-dibromo-4-hydroxybenzoate** is essential for user safety. The compound is classified as an irritant.[\[1\]](#)

## Table 3: GHS Hazard and Precautionary Statements

| Classification | Code           | Statement                                                                                                                          | Source(s)            |
|----------------|----------------|------------------------------------------------------------------------------------------------------------------------------------|----------------------|
| Hazard         | H315           | Causes skin irritation                                                                                                             | <a href="#">[3]</a>  |
| Hazard         | H319           | Causes serious eye irritation                                                                                                      | <a href="#">[3]</a>  |
| Hazard         | H335           | May cause respiratory irritation                                                                                                   | <a href="#">[13]</a> |
| Precaution     | P261           | Avoid breathing dust/fume/gas/mist/vapors/spray                                                                                    | <a href="#">[13]</a> |
| Precaution     | P280           | Wear protective gloves/protective clothing/eye protection/face protection                                                          | <a href="#">[13]</a> |
| Precaution     | P302+P352      | IF ON SKIN: Wash with plenty of soap and water                                                                                     | <a href="#">[13]</a> |
| Precaution     | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes.<br>Remove contact lenses, if present and easy to do. Continue rinsing | <a href="#">[13]</a> |

#### Handling Recommendations:

- Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[\[14\]](#)
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[\[14\]](#)


- Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[13][14]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][14]
- It is recommended to store the compound under refrigeration.[1]
- Keep away from incompatible materials such as strong oxidizing agents.[7]

## Analytical Workflow: Quality Control of a Synthesized Batch

Ensuring the purity and identity of a newly synthesized batch of **Methyl 3,5-dibromo-4-hydroxybenzoate** is a critical, self-validating step in any research workflow. The following diagram and protocol outline a standard quality control process.



[Click to download full resolution via product page](#)

Caption: A typical quality control workflow for validating a synthesized chemical batch.

- Thin Layer Chromatography (TLC): A quick, preliminary check. A single spot with an Rf value matching a reference standard in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane) indicates probable purity. The absence of a spot corresponding to the starting material confirms reaction completion.
- Melting Point Determination: A sharp melting point within the literature range (119-125 °C) is a strong indicator of high purity.[1][4] Impurities typically depress and broaden the melting range.

- High-Performance Liquid Chromatography (HPLC): The definitive method for quantitative purity assessment. A reverse-phase HPLC method can be developed to separate the product from any residual starting materials or by-products. The peak area percentage of the main peak should be >98% for most research applications.
- Spectroscopic Confirmation: An <sup>1</sup>H NMR spectrum should be acquired and compared against the expected chemical shifts and integration values. This provides final, unambiguous confirmation of the chemical structure.

## Conclusion

**Methyl 3,5-dibromo-4-hydroxybenzoate** is more than just a catalog chemical; it is a potent synthetic tool. Its well-defined physical properties, predictable spectroscopic signature, and straightforward synthesis make it an accessible and reliable intermediate. The strategic placement of its bromo, hydroxyl, and ester functional groups provides a platform for diverse chemical modifications, cementing its role as a valuable building block for academic and industrial researchers engaged in the synthesis of novel materials, ligands, and potential therapeutic agents. Proper adherence to safety and handling protocols is paramount to harnessing its full synthetic potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. METHYL 3,5-DIBROMO-4-HYDROXYBENZOATE CAS#: 41727-47-3 [amp.chemicalbook.com]
- 2. A10799.18 [thermofisher.com]
- 3. Methyl 3,5-dibromo-4-hydroxybenzoate | C8H6Br2O3 | CID 726975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3,5-dibromo-4-hydroxybenzoate, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. scbt.com [scbt.com]

- 6. Methyl 3,5-dibromo-4-hydroxybenzoate, 98% | Fisher Scientific [fishersci.ca]
- 7. Methyl 3,5-dibromo-4-hydroxybenzoate, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 8. 3,5-Dibromo-4-hydroxybenzoic Acid | 3337-62-0 [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 11. Methyl 3-bromo-4,5-dihydroxybenzoate | 65841-10-3 | Benchchem [benchchem.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [Introduction: A Versatile Halogenated Phenolic Ester]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581642#methyl-3-5-dibromo-4-hydroxybenzoate-properties>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)